methyl 5-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]methyl}furan-2-carboxylate
Description
Methyl 5-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a fused pyrido[1,2-c]pyrimidinone core linked to a 5-ethyl-1,2,4-oxadiazole moiety and a furan-2-carboxylate ester. This structure combines multiple pharmacophoric elements:
- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle known for metabolic stability and hydrogen-bonding capacity.
- Furan-2-carboxylate: A substituted furan that may enhance solubility or target-specific interactions.
Properties
IUPAC Name |
methyl 5-[[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6/c1-3-14-20-16(21-29-14)15-12-6-4-5-9-22(12)19(26)23(17(15)24)10-11-7-8-13(28-11)18(25)27-2/h7-8H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBWLAXOAJSPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound features a furan ring, an oxadiazole moiety, and a pyrido[1,2-c]pyrimidine scaffold. These structural components are often associated with various biological activities including antimicrobial and anticancer properties.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Specifically, derivatives of 1,2,4-oxadiazoles have been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance:
- Mechanism of Action : The oxadiazole moiety disrupts the bacterial cell wall synthesis and interferes with nucleic acid metabolism.
- Case Studies : In one study, a series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .
Anticancer Activity
The pyrido[1,2-c]pyrimidine component is known for its antitumor activity. Compounds with this scaffold have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cancer cell metabolism.
- Case Studies : For instance, a related compound demonstrated an IC50 value of 12 µM against human breast cancer cells .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of similar compounds:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Research Findings : In vitro assays showed that oxadiazole derivatives reduced the production of TNF-alpha in macrophages by up to 50% at concentrations as low as 10 µM .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features
The target compound’s structural uniqueness lies in its fused pyrido-pyrimidinone core and multi-heterocyclic substitutions. Comparisons with analogous compounds are summarized below:
Table 1: Structural Comparison
Key Observations :
- The 5-ethyl-1,2,4-oxadiazole group contrasts with phenyl-substituted oxadiazoles in , which may alter electronic properties and metabolic stability .
- The furan-2-carboxylate ester resembles substituents in but differs in methylation patterns, affecting lipophilicity .
Key Observations :
- The target compound likely requires oxadiazole-pyrimidinone coupling (similar to ) rather than cycloaddition () or multicomponent reactions ().
- Cs₂CO₃ in DMF () is effective for analogous couplings, suggesting scalability for the target compound .
- In contrast, the Biginelli reaction () prioritizes atom economy but yields less complex cores .
Characterization Techniques
All compounds were validated using 1H NMR, IR, and mass spectrometry , with advanced techniques for complex structures:
Table 3: Characterization
Key Observations :
- The target compound’s fused pyrido-pyrimidinone core may necessitate 2D NMR (e.g., COSY, NOESY) for unambiguous assignment, as seen in .
- HRMS is critical for verifying molecular formulas in complex heterocycles (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
